molecular formula C19H17F3N2O3 B2406767 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide CAS No. 921996-29-4

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2406767
CAS No.: 921996-29-4
M. Wt: 378.351
InChI Key: TVTACOFIMNZRQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl (-CF₃) substituent on the benzamide core and a fused tetrahydrobenzooxazepin ring system. The compound’s structure combines a seven-membered oxazepin ring with a benzo-fused aromatic system, modified by an ethyl group at position 4 and a ketone at position 3. The trifluoromethyl group is a hallmark of agrochemicals due to its electron-withdrawing properties, which enhance binding affinity to biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-2-24-9-10-27-16-8-7-12(11-14(16)18(24)26)23-17(25)13-5-3-4-6-15(13)19(20,21)22/h3-8,11H,2,9-10H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTACOFIMNZRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrobenzo[f][1,4]oxazepine core with an ethyl substituent and a trifluoromethyl group. Its molecular formula is C20H24F3N2O2C_{20}H_{24}F_{3}N_{2}O_{2} with a molecular weight of approximately 404.5 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its pharmacokinetic properties.

The biological activity of this compound is believed to involve several key mechanisms:

  • Kinase Inhibition : The compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in signal transduction pathways that regulate various cellular processes including growth and differentiation.
  • Anticancer Activity : Similar compounds have shown potential in inducing differentiation in acute myeloid leukemia cells and modulating immune responses. This suggests that this compound could have applications in cancer therapy.
  • Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity, which may also be applicable to this compound .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Description
Kinase Inhibition Potential to inhibit specific kinases involved in cancer pathways
Anticancer Effects Induces differentiation in leukemia cells; modulates immune responses
Antimicrobial Activity Exhibits potential antimicrobial properties against various pathogens

Case Studies

  • Cancer Therapy Research : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines. The specific effects of N-(4-ethyl-5-oxo...) on cell viability and apoptosis are currently under investigation.
  • Immunomodulation Studies : Research indicates that compounds with similar structures can upregulate CD11b expression in immune cells. This property may enhance the therapeutic efficacy of immunotherapeutic agents.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The trifluoromethyl group in the target compound and diflufenican enhances lipophilicity and metabolic stability, critical for prolonged herbicidal activity. Ethyl and oxo groups on the oxazepin ring may influence solubility and degradation rates in soil or plant tissues.

Functional Diversity: While etobenzanid and diflufenican act as herbicides, mefluidide regulates plant growth, highlighting how minor structural changes (e.g., sulfonamide vs. oxazepin) drastically alter biological function.

Research Findings and Hypotheses

Metabolic Stability

The oxazepin ring in the target compound likely confers resistance to oxidative degradation compared to etobenzanid’s ethoxymethoxy group, which is prone to hydrolysis. This could extend its field persistence .

Target Specificity

The trifluoromethyl group’s electron-withdrawing nature may enhance binding to enzymes like ALS (a common target in sulfonylurea herbicides) or phytoene desaturase (as in diflufenican). However, the fused oxazepin system could restrict access to certain enzyme pockets, necessitating further study.

Environmental Impact

Structural analogs with trifluoromethyl groups (e.g., diflufenican) exhibit moderate soil persistence. The target compound’s ethyl group might reduce bioaccumulation risks compared to chlorinated derivatives like etobenzanid .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization of the benzoxazepin core and coupling with the trifluoromethylbenzamide moiety. Key challenges include controlling regioselectivity during cyclization and minimizing hydrolysis of the trifluoromethyl group.

  • Optimization Strategies :
  • Use anhydrous solvents (e.g., CH3CN) and inert atmospheres to prevent moisture-sensitive intermediates from degrading .
  • Employ catalysts like sodium pivalate to enhance coupling efficiency between the oxazepine and benzamide groups .
  • Monitor reaction progress via <sup>19</sup>F NMR to track trifluoromethyl group stability .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Comprehensive analytical workflows are required:

  • Spectroscopy : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm the benzoxazepin core and benzamide substitution patterns. <sup>19</sup>F NMR is critical for verifying the trifluoromethyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy, particularly for distinguishing isotopic patterns of fluorine .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in the tetrahydrobenzooxazepin ring .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : The compound is prone to decomposition under light, heat, or moisture.

  • Storage Protocol :
  • Store in amber vials at –20°C under argon .
  • Use desiccants (e.g., silica gel) to minimize hydrolysis of the amide bond .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring to identify degradation products .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s biological activity compared to non-fluorinated analogs?

  • Methodological Answer : The CF3 group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., kinases).

  • Comparative Analysis :
CompoundSubstituentIC50 (Kinase X)LogP
Target CompoundCF312 nM3.2
Analog (CH3)CH3450 nM2.1
  • Mechanistic Insight : Use molecular docking to map interactions between the CF3 group and kinase active sites .

Q. What strategies can resolve contradictions in reported synthetic yields for similar benzoxazepin derivatives?

  • Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading, or purification methods.

  • Case Study :
  • : 72% yield using CH2Cl2 and K2CO3 .
  • : 58% yield with CH3CN and Na pivalate .
  • Resolution : Screen solvents (e.g., DMF vs. CH3CN) and bases (K2CO3 vs. NaHCO3) via DoE (Design of Experiments) to identify optimal conditions .

Q. How can researchers design SAR studies to explore the role of the ethyl group in the oxazepin ring?

  • Methodological Answer : Synthesize analogs with varying alkyl chains (e.g., methyl, propyl) and assess activity.

  • Experimental Design :
  • Step 1 : Prepare analogs via reductive amination with different aldehydes .
  • Step 2 : Test in vitro against target enzymes (e.g., proteases) to correlate chain length with IC50 .
  • Step 3 : Use QSAR models to predict optimal substituent size .

Q. What in vitro assays are recommended to evaluate this compound’s mechanism of action?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Kinase Inhibition : Use ADP-Glo™ kinase assays to measure ATP competition .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HCT-116) with MTT assays .
  • Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.